molecular formula C18H17N3O2S B12484957 N-{5-[(3,5-dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}benzamide

N-{5-[(3,5-dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}benzamide

Cat. No.: B12484957
M. Wt: 339.4 g/mol
InChI Key: NMQLUTHAMBSBBO-UHFFFAOYSA-N
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Description

N-{5-[(3,5-dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}benzamide is a synthetic organic compound that belongs to the class of thiadiazole derivatives

Properties

Molecular Formula

C18H17N3O2S

Molecular Weight

339.4 g/mol

IUPAC Name

N-[5-[(3,5-dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-yl]benzamide

InChI

InChI=1S/C18H17N3O2S/c1-12-8-13(2)10-15(9-12)23-11-16-20-21-18(24-16)19-17(22)14-6-4-3-5-7-14/h3-10H,11H2,1-2H3,(H,19,21,22)

InChI Key

NMQLUTHAMBSBBO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)OCC2=NN=C(S2)NC(=O)C3=CC=CC=C3)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{5-[(3,5-dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}benzamide typically involves the reaction of 3,5-dimethylphenol with chloromethyl methyl ether to form 3,5-dimethylphenoxymethyl chloride. This intermediate is then reacted with 2-amino-1,3,4-thiadiazole to form the desired thiadiazole derivative. The final step involves the reaction of this intermediate with benzoyl chloride to yield this compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

N-{5-[(3,5-dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}benzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiadiazole ring to a more reduced form.

    Substitution: The benzamide group can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzamide moiety .

Scientific Research Applications

N-{5-[(3,5-dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}benzamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: This compound has potential as a bioactive molecule, with studies exploring its effects on various biological systems.

    Medicine: Research is ongoing to investigate its potential as a therapeutic agent for various diseases.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-{5-[(3,5-dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}benzamide is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{5-[(3,5-dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}benzamide is unique due to its specific structure, which imparts distinct chemical and biological properties. Its thiadiazole ring and benzamide moiety contribute to its potential as a versatile compound in various research applications.

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